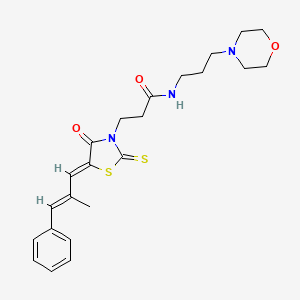

3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The research on thiazolidinone derivatives, including those with morpholine components and specific functional groups, involves exploring their potential in various applications due to their interesting chemical and physical properties. These compounds are often studied for their biological activities, and while we will not delve into drug use or side effects, their synthesis and structural analysis remain critical for their understanding.

Synthesis Analysis

The synthesis of thiazolidinone derivatives can involve transamination reactions with morpholine, leading to the formation of compounds with potential for further chemical modifications and biological activities. For example, the transamination of cyanothioacetamide with morpholine resulted in the synthesis of various derivatives, highlighting the versatility of this synthetic route (Dyachenko, Chernega, & Dyachenko, 2012).

Molecular Structure Analysis

The molecular structure of thiazolidinone and related compounds is often confirmed through crystallographic studies, which provide detailed insights into their conformation and potential interactions. The crystal structure of certain derivatives has been elucidated, revealing significant details about their molecular geometry and the implications for their reactivity and interactions (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Chemical Reactions and Properties

Thiazolidinone compounds can undergo various chemical reactions, leading to a wide range of derivatives with unique properties. The synthesis of novel derivatives often involves condensation reactions with aldehydes or isocyanates, highlighting the chemical versatility of these compounds (Hanna & George, 2012).

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Heteroylhydrazono-1,3-thiazolidin-4-ones : Research has shown the synthesis of related compounds involving thiazolidin-4-one derivatives, confirmed by X-ray crystallography (Hassan et al., 2015).

Anticancer Properties

- Cytotoxic Activity Against Cancer Cell Lines : Studies include synthesis and evaluation of compounds for cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells, demonstrating moderate yield and the elucidation of chemical structures through IR, 1H-NMR, 13C-NMR, and HR-MS spectral data (Nguyen et al., 2019).

Antimicrobial Activity

- Synthesis of Derivatives with Antimicrobial Properties : A study synthesized flurbiprofen hydrazide derivatives, screening them for antimicrobial activity against various bacterial and fungal strains, and evaluating their ability to inhibit Hepatitis C virus NS5B polymerase (Çıkla et al., 2013).

Anti-inflammatory Activity

- Derivatives with Anti-inflammatory Properties : Research has been conducted on synthesizing derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, assessing their anti-inflammatory activity. Among these, certain compounds showed significant activity (Sunder & Maleraju, 2013).

Inhibition of MMPs in Tissue Damage

- MMP Inhibitors in Tissue Damage : A study involved the design and synthesis of 4-thiazolidinone derivatives as matrix metalloproteinase (MMP) inhibitors, highlighting their potential anti-inflammatory/wound healing effects (Incerti et al., 2018).

Potential Antiviral and Antifungal Agents

- Antibacterial and Antifungal Agents : Research on the synthesis of compounds like 4-thiazolidinone derivatives has shown promising results in terms of antibacterial and antifungal activities, indicating potential as antimicrobial agents (Zala, Dave, & Undavia, 2015).

Propriétés

IUPAC Name |

3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S2/c1-18(16-19-6-3-2-4-7-19)17-20-22(28)26(23(30)31-20)11-8-21(27)24-9-5-10-25-12-14-29-15-13-25/h2-4,6-7,16-17H,5,8-15H2,1H3,(H,24,27)/b18-16+,20-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOGONLHNSWSJF-MOKUSBMGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2495987.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2495988.png)

![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)